molecular formula C10H13NO2 B13651786 Methyl 2-(aminomethyl)-6-methylbenzoate

Methyl 2-(aminomethyl)-6-methylbenzoate

Cat. No.: B13651786
M. Wt: 179.22 g/mol
InChI Key: WPOIBUZJQPNXSD-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-6-methylbenzoate is an organic compound with a complex structure that includes both an ester and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(aminomethyl)-6-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-(aminomethyl)-6-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. Another method involves the reductive amination of 2-formyl-6-methylbenzoic acid with methylamine, followed by esterification .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure high yield and purity. The use of catalysts such as titanium-based catalysts in aqueous media has been reported to be effective for the synthesis of various amino acid methyl esters .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-6-methylbenzoate undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Methyl 2-(aminomethyl)-6-methylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-6-methylbenzoate involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active compounds. These interactions can affect biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(aminomethyl)benzoate
  • Methyl 4-(aminomethyl)benzoate
  • Methyl 2-(aminomethyl)-4-methylbenzoate

Uniqueness

Methyl 2-(aminomethyl)-6-methylbenzoate is unique due to the specific positioning of the methyl and aminomethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl 2-(aminomethyl)-6-methylbenzoate

InChI

InChI=1S/C10H13NO2/c1-7-4-3-5-8(6-11)9(7)10(12)13-2/h3-5H,6,11H2,1-2H3

InChI Key

WPOIBUZJQPNXSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CN)C(=O)OC

Origin of Product

United States

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